![molecular formula C18H17N3O2S B298656 (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298656.png)
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazines and has been found to exhibit interesting biological properties.
Wissenschaftliche Forschungsanwendungen
The (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione molecule has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential application in organic solar cells due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and exhibits antibacterial activity. In vivo studies have shown that it has anti-inflammatory effects and can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its relatively simple synthesis method. In addition, it exhibits interesting biological properties that make it a promising candidate for further research. However, one of the limitations of using this molecule is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Furthermore, its potential application in organic solar cells can also be studied in more detail. Finally, the mechanism of action of this molecule can be further elucidated to better understand its biological properties.
Synthesemethoden
The synthesis method of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with 4-methylbenzenesulfonamide in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Eigenschaften
Produktname |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Molekularformel |
C18H17N3O2S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H17N3O2S/c1-10-4-6-14(7-5-10)21-17(23)15(16(22)20-18(21)24)9-13-8-11(2)19-12(13)3/h4-9,19H,1-3H3,(H,20,22,24)/b15-9+ |
InChI-Schlüssel |
ZQVCYRZLDIMLIV-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(NC(=C3)C)C)/C(=O)NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



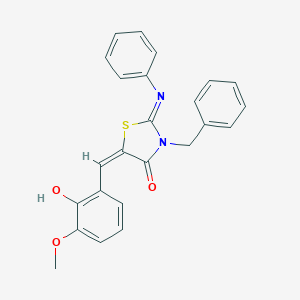
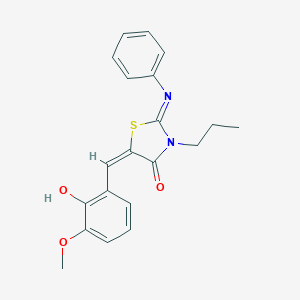
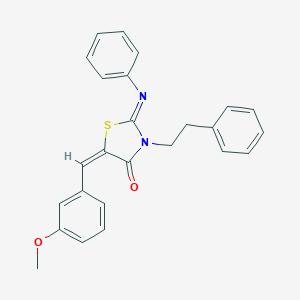
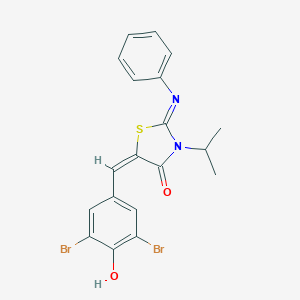
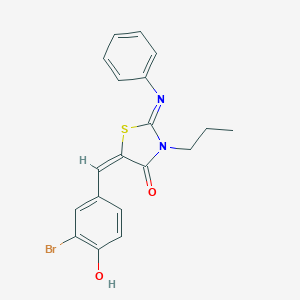


![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
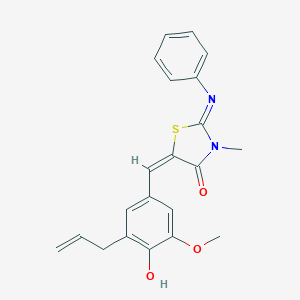
![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)